Product packaging for 1-Fluoroheptane(Cat. No.:CAS No. 661-11-0)

1-Fluoroheptane

Cat. No.: B1584036
CAS No.: 661-11-0
M. Wt: 118.19 g/mol
InChI Key: BITLXSQYFZTQGC-UHFFFAOYSA-N
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Description

Significance of C-F Bonds in Organic Chemistry and Related Disciplines

The carbon-fluorine (C-F) bond is a cornerstone of organofluorine chemistry, distinguished by its exceptional strength and stability. wikipedia.orgalfa-chemistry.com Fluorine is the most electronegative element, and its bond with carbon is highly polarized, creating a partial positive charge on the carbon atom and a partial negative charge on the fluorine atom (Cδ+—Fδ−). wikipedia.orgrsc.org This polarity results in a strong electrostatic attraction that contributes to the C-F bond being one of the strongest single bonds in organic chemistry, with a bond dissociation energy that can reach up to 130 kcal/mol. wikipedia.org

This inherent strength imparts remarkable thermal and chemical stability to molecules containing a C-F bond. alfa-chemistry.compharmiweb.com Compounds with C-F bonds exhibit resistance to oxidation, hydrolysis, and degradation by acids and bases. alfa-chemistry.com The introduction of fluorine can modulate key molecular properties, including bioavailability and metabolic stability, making it a critical strategy in the development of pharmaceuticals and advanced materials. lookchem.comrsc.org

Overview of Fluoroalkanes within Chemical Systems

Fluoroalkanes are organic compounds in which one or more hydrogen atoms in an alkane have been replaced by fluorine. chemicalbull.comiloencyclopaedia.org The presence of fluorine atoms grants these substances a unique set of properties, including high thermal stability, chemical inertness, and low boiling points. chemicalbull.comalfa-chemistry.com These characteristics have led to their widespread use across various industries. chemicalbull.com

Historically, fluoroalkanes have been employed as refrigerants, aerosol propellants, cleaning solvents, and expanding agents for foams. iloencyclopaedia.orgtechniques-ingenieur.fr In more advanced applications, they serve as intermediates in the synthesis of complex molecules and materials, including fluoropolymers. techniques-ingenieur.frwikipedia.org Certain fluoroalkanes are also utilized in medical applications, such as contrast agents for magnetic resonance imaging (MRI), due to their resistance to metabolic breakdown. chemicalbull.com

Positioning of 1-Fluoroheptane within the Monofluoroalkane Class

This compound (CH₃(CH₂)₆F) is classified as a primary, straight-chain monofluorinated alkane. cymitquimica.com It consists of a seven-carbon heptane (B126788) chain with a single fluorine atom attached to one of the terminal carbons. lookchem.com As a member of the monofluorinated alkane class, it serves as a fundamental model for studying the influence of a single fluorine atom on the physical and chemical properties of a long-chain alkane.

It is a colorless liquid that is generally insoluble in water but soluble in organic solvents. cymitquimica.comontosight.ai The presence of the single, highly electronegative fluorine atom introduces polarity and reactivity distinct from its non-fluorinated parent, heptane. cymitquimica.com This makes this compound a valuable building block and reagent in organic synthesis, particularly for introducing fluorine into more complex molecular structures to tailor their properties for specific applications in pharmaceuticals and material science. lookchem.com Recent research has also explored the microbial degradation of terminally monofluorinated alkanes like this compound, demonstrating that specialized bacteria can break the strong carbon-fluorine bond, which has implications for the environmental fate of such compounds. acs.org

Historical Context of Fluoroalkane Investigation

The study of organofluorine compounds dates back to the mid-19th century. A pivotal moment occurred in 1862 when Alexander Borodin first documented the synthesis of an organofluorine compound through a halogen exchange reaction, replacing bromine with fluorine in an alkyl halide. This pioneering work laid the foundation for the field.

The industrial era of fluoroalkanes began in the 1930s with the development of chlorofluorocarbons (CFCs), such as Freon-12 (Dichlorodifluoromethane), by Thomas Midgley and his colleagues. ugr.es This discovery highlighted the non-flammable and stable nature of these compounds, leading to their widespread adoption as refrigerants. iloencyclopaedia.org Throughout the 20th century, research expanded, driven by needs in various sectors, including the development of materials resistant to uranium hexafluoride for nuclear applications, which further cemented the importance of fluoroalkanes in materials science.

Properties and Synthesis of this compound

As a representative monofluorinated alkane, this compound possesses distinct physical and chemical properties.

Chemical and Physical Properties

This compound is a colorless liquid with properties that are influenced by its seven-carbon chain and the terminal fluorine atom. ontosight.ai Its molecular formula is C₇H₁₅F. nih.gov Key physical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 118.19 g/mol nih.govsigmaaldrich.com
Boiling Point 119.2 °C (at 750 mmHg) sigmaaldrich.com
Melting Point -73 °C ontosight.aibiosynth.com
Density 0.806 g/mL (at 25 °C) sigmaaldrich.com
Refractive Index n20/D 1.386 sigmaaldrich.com
Solubility Insoluble in water, soluble in organic solvents cymitquimica.comontosight.ai

This table is interactive. Click on the headers to sort.

Synthesis Methods

This compound can be synthesized through nucleophilic substitution reactions. A common laboratory method involves the reaction of a 1-heptyl halide, such as 1-heptyl bromide or 1-heptyl chloride, with a fluorinating agent. ontosight.ai Agents like potassium fluoride (B91410) or silver fluoride are typically used to facilitate the exchange of the halogen atom for fluorine. ontosight.ai This compound serves as a chemical intermediate for creating more complex fluorinated molecules. lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15F B1584036 1-Fluoroheptane CAS No. 661-11-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoroheptane
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InChI

InChI=1S/C7H15F/c1-2-3-4-5-6-7-8/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITLXSQYFZTQGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060964
Record name Heptane, 1-fluoro-
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Molecular Weight

118.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

661-11-0
Record name 1-Fluoroheptane
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Record name Heptane, 1-fluoro-
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Record name Heptane, 1-fluoro-
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Record name Heptane, 1-fluoro-
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Record name 1-fluoroheptane
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Synthetic Methodologies for 1 Fluoroheptane

Established Synthetic Pathways

Established methods for synthesizing 1-fluoroheptane predominantly rely on halogen exchange reactions, a cornerstone of organofluorine chemistry. These reactions, often referred to as Finkelstein reactions, involve the substitution of a halide (typically chloride or bromide) with a fluoride (B91410) ion from a suitable fluorinating agent. nasa.gov

Halogen Exchange Reactions with Fluorinating Agents

The most common route to this compound involves the reaction of a 1-haloheptane, such as 1-bromoheptane (B155011) or 1-chloroheptane, with a metal fluoride. The choice of fluorinating agent and reaction conditions is crucial for achieving high yields and minimizing side reactions, such as elimination.

Potassium fluoride (KF) is a widely used and cost-effective fluorinating agent for the synthesis of alkyl fluorides. orgsyn.org The reaction is typically carried out in a high-boiling polar aprotic solvent to enhance the nucleophilicity of the fluoride ion. For the synthesis of analogous long-chain alkyl fluorides, such as n-hexyl fluoride from n-hexyl bromide, a mixture of anhydrous, finely powdered potassium fluoride in ethylene (B1197577) glycol is heated, and the alkyl bromide is added dropwise. orgsyn.org The product is then distilled from the reaction mixture. The yield for this type of reaction is often moderate. For instance, the synthesis of n-hexyl fluoride from n-hexyl bromide using potassium fluoride in ethylene glycol at 160-170°C gives a yield of 40-45%. orgsyn.org The use of phase-transfer catalysts, such as 18-crown-6, can significantly improve the efficacy of potassium fluoride in less polar solvents like acetonitrile (B52724) by increasing the solubility and nucleophilicity of the fluoride ion. science.gov

Table 1: Synthesis of n-Hexyl Fluoride via Halogen Exchange with Potassium Fluoride

PrecursorFluorinating AgentSolventTemperature (°C)Yield (%)
n-Hexyl BromidePotassium FluorideEthylene Glycol160-17040-45

Data sourced from a procedure for the synthesis of n-hexyl fluoride, a close structural analog of this compound. orgsyn.org

Silver(I) fluoride (AgF) is another fluorinating agent that can be employed for the synthesis of alkyl fluorides from alkyl halides. orgsyn.org While generally more reactive than potassium fluoride, its application in the synthesis of this compound is less commonly detailed in readily available literature. The reaction principle remains a nucleophilic substitution of a halide with fluoride. In a general context, silver fluoride has been used in halogen exchange reactions, often in aprotic solvents. researchgate.net

In nucleophilic substitution reactions, the nature of the leaving group is a critical factor influencing the reaction rate. For halogen exchange reactions to form this compound, 1-heptyl bromide is a more reactive precursor than 1-heptyl chloride. acs.org This is because the bromide ion is a better leaving group than the chloride ion due to its lower basicity and the weaker carbon-bromine bond compared to the carbon-chlorine bond. Theoretical studies on the reaction of ethyl halides with nitrite (B80452) ions in DMSO solution show that the free energy barrier for the SN2 reaction of ethyl bromide is approximately 2 kcal/mol lower than that of ethyl chloride, indicating a faster reaction for the bromide. acs.org Experimental data on the relative rates of SN2 reactions of various alkyl bromides with azide (B81097) ions in methanol (B129727) further illustrate the influence of substrate structure on reactivity. researchgate.net

Table 2: Relative SN2 Reaction Rates of Alkyl Bromides with Azide in Methanol

Alkyl BromideRelative Rate
n-C₇H₁₅Br1
n-R_F_CH₂CH₂Br0.14
n-R_F_CH₂Br0.00002

This data, while not a direct comparison with 1-heptyl chloride, demonstrates the established reactivity of n-heptyl bromide in SN2 reactions. researchgate.net

As mentioned, 1-heptyl chloride is a less reactive precursor for the synthesis of this compound via halogen exchange compared to 1-heptyl bromide. The stronger carbon-chlorine bond and the greater basicity of the chloride ion make it a poorer leaving group. Consequently, more forcing reaction conditions, such as higher temperatures or the use of more reactive fluorinating systems, may be required to achieve comparable yields to those obtained from 1-heptyl bromide. The general order of reactivity for alkyl halides in SN2 reactions is R-I > R-Br > R-Cl > R-F. science.gov A study on the fluorination of 8-chlorooctanol derivatives to the corresponding 8-fluorooctanol derivatives highlights that the displacement of a chloride can be challenging and may require optimization of the reaction conditions, such as the use of a phase-transfer catalyst with potassium fluoride. mdpi.com

Comparison with 1-Heptyl Bromide Precursor Reactivity

Radical Fluorination Approaches

Radical fluorination offers an alternative pathway to organofluorine compounds that does not rely on nucleophilic substitution. These methods involve the generation of a carbon-centered radical which then reacts with a fluorine source. masterorganicchemistry.com One of the potential advantages of radical fluorination is the ability to directly fluorinate C-H bonds in alkanes. However, controlling the regioselectivity of this process to favor the formation of this compound from heptane (B126788) is a significant challenge, as radical abstraction of hydrogen atoms can occur at any position along the carbon chain. While methods for the direct C-H fluorination of alkanes exist, specific and high-yielding procedures for the synthesis of this compound from heptane via this route are not prominently documented in the reviewed literature. Another radical approach involves the catalytic transfer of hydrogen fluoride from a donor molecule, such as this compound itself, to an alkyne, a process known as HF shuttling. researchgate.net This demonstrates the reactivity of the C-F bond in this compound under specific catalytic conditions.

Advanced Catalytic Syntheses

Exploration of Lewis Acid Catalysis in C-F Bond Formation

Lewis acids have been extensively studied for their ability to activate C-F bonds, and this research provides insights into their potential role in C-F bond formation. While many studies focus on the reactions of fluoroalkanes, the principles are relevant to their synthesis. researchgate.netresearchgate.netrsc.orgrsc.org

Research into "HF shuttling" demonstrates the role of Lewis acids like boron trifluoride etherate (BF₃·OEt₂) in mediating the transfer of hydrogen fluoride equivalents from a fluoroalkane, such as this compound, to an alkyne. chemrxiv.org In these reactions, the Lewis acid is proposed to be intimately involved in both the defluorination (C-F bond breaking) and the subsequent hydrofluorination (C-F bond forming) steps. chemrxiv.org Computational studies suggest a concerted mechanism where the Lewis acid facilitates proton delivery to the alkyne and fluoride addition. chemrxiv.org

For instance, the reaction of this compound with 1-dodecyne (B1581785), catalyzed by BF₃·OEt₂, yields 2,2-difluorododecane and a mixture of internal heptene (B3026448) isomers. chemrxiv.org This demonstrates the ability of the Lewis acid to activate the C-F bond of this compound, a process that could potentially be reversed or adapted for its synthesis from precursors like heptene. The catalytic cycle involves intermediates where the C-F bond is formed, highlighting the fundamental capability of these catalysts to mediate such transformations. chemrxiv.org

Emerging Synthetic Strategies and Innovations

Stereoselective and Regioselective Synthesis Considerations

Achieving high regioselectivity is a key challenge in the synthesis of specific isomers like this compound, particularly when starting from an unfunctionalized alkane. As noted, radical halogenation of heptane is poorly selective. msu.eduquora.com

To overcome this, synthetic strategies often start with a precursor that has a functional group at the desired position. For example, the hydrofluorination of a terminal alkene, hept-1-ene, can provide a more direct route. While traditional hydrofluorination with HF can be hazardous, modern methods offer greater control. Gold-catalyzed hydrofluorination of alkynes has been shown to be highly regioselective, and while less effective for simple alkenes, it points to the potential of catalytic systems to control the position of fluorine addition. acs.orgnih.govd-nb.info

Another approach involves the hydrohalogenation of hept-1-ene. The addition of HBr or HCl to hept-1-ene typically follows Markovnikov's rule, yielding the 2-haloheptane as the major product. However, anti-Markovnikov addition can be achieved under specific conditions (e.g., radical addition of HBr), which would yield the desired 1-bromoheptane precursor with high regioselectivity. This precursor can then be converted to this compound as described previously.

While this compound itself is achiral, the principles of stereoselective synthesis would apply if a chiral center were present in the molecule or introduced during the reaction. For example, the Lewis base-catalyzed hydrofluorination of chiral aziridines has been shown to be a totally regioselective and diastereoselective process for producing β-fluoroamines, demonstrating that high levels of stereocontrol are possible in fluorination reactions. researchgate.net

Green Chemistry Approaches to this compound Synthesis

Modern synthetic chemistry places increasing emphasis on "green" methodologies that are safer, more efficient, and environmentally benign. In the context of this compound synthesis, this includes avoiding hazardous reagents like gaseous HF and developing catalytic, waste-reducing processes. dovepress.com

A significant advance in green fluorine chemistry is the development of safer, more manageable fluorinating agents. smolecule.com For the halogen exchange step, traditional methods often require high temperatures and anhydrous conditions in polar aprotic solvents, which can be difficult to remove and recycle. Recent innovations include:

Mechanochemical Methods: A solid-state aromatic nucleophilic fluorination using potassium fluoride (KF) and a quaternary ammonium (B1175870) salt has been developed. rsc.org This solvent-free approach is fast, energy-efficient, and avoids the use of toxic, high-boiling solvents like DMSO. rsc.org

Improved Fluoride Reagents: Researchers have developed new fluorinating agents, such as quaternary ammonium tri(1,1,1,3,3,3-hexafluoroisopropanol)-coordinated fluoride, synthesized from the inexpensive and safe salt KF. This new reagent is non-hygroscopic, making it easier to handle and more reactive for processes like electrochemical fluorination. smolecule.com

These innovations, while often demonstrated on different substrates, represent greener alternatives for the key Sₙ2 fluorination step in the synthesis of this compound and other alkyl fluorides.

Optimization of Synthetic Yields and Purity

Optimizing the yield and purity of this compound requires careful control over reaction conditions and effective purification techniques.

Table 1: Factors Affecting Yield in Nucleophilic Fluorination of 1-Haloheptane

ParameterEffect on Sₙ2 (Fluorination)Effect on E2 (Elimination)Optimization Strategy
Fluoride Source Nucleophilicity varies (CsF > KF). Anhydrous salts are more effective. acsgcipr.orgBasicity of the anion can promote elimination.Use highly nucleophilic, less basic fluoride sources (e.g., anhydrous TBAF). acsgcipr.org
Solvent Polar aprotic solvents (DMSO, DMF, MeCN) enhance fluoride nucleophilicity. core.ac.ukPolar aprotic solvents can also favor elimination. Select solvent to balance solubility and reactivity, minimizing side reactions.
Temperature Higher temperature increases reaction rate. Higher temperature favors elimination over substitution.Use the lowest temperature that allows for a reasonable reaction rate.
Leaving Group Better leaving groups (I > Br > Cl) increase the rate of both substitution and elimination.---Bromides and iodides are often preferred over chlorides for faster reaction.

Research on Lewis acid-catalyzed HF shuttling reactions has also involved extensive optimization. For the reaction between this compound and 1-dodecyne, parameters such as temperature, solvent, reaction time, and catalyst loading were systematically varied to maximize the yield of the desired products. chemrxiv.org Under optimized conditions (10 mol% BF₃·OEt₂ in CHCl₃ at 80 °C), yields of 79% for heptene isomers and 76% for 2,2-difluorododecane were achieved. chemrxiv.org

Purification of the final this compound product is typically achieved by fractional distillation to remove any unreacted starting materials, solvents, and byproducts like heptenes. The purity can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy (¹H, ¹⁹F, ¹³C). nih.govresearchgate.net Commercially available this compound is often sold at 98% or 99% purity. avantorsciences.com

Molecular Interactions and Spectroscopic Characterization of 1 Fluoroheptane

Intermolecular Hydrogen Bonding Interactions

The substitution of a hydrogen atom with a fluorine atom in an alkane chain significantly influences its ability to form hydrogen bonds. This alteration is particularly evident in the interactions between 1-fluoroheptane and water, which have been the subject of detailed spectroscopic and theoretical investigations.

Theoretical Investigations of CH···O Interactions in Fluorinated Complexes

Theoretical calculations, such as MP2/6-31+G(d,p), have been employed to investigate the nature of C-H···O interactions in complexes of fluorinated methanes with water, which serve as models for understanding the interactions in this compound. acs.orgresearchgate.net These studies analyze the interaction energies, geometries, and vibrational frequencies of the complexes.

The interaction energies for these C-H···O hydrogen bonds are found to be in the range of 0.29 to 3.68 kcal mol⁻¹, and they correlate with the intermolecular H···O distance and the acidity of the C-H proton donor. acs.orgresearchgate.net Upon complex formation with water, a contraction of the C-H bond involved in the hydrogen bond is often predicted. acs.org

Natural Bond Orbital (NBO) analysis in these theoretical studies reveals that charge transfer occurs from the proton acceptor (water) to the proton donor (the fluorinated alkane). acs.org Interestingly, this charge transfer is primarily directed to the lone pair of the fluorine atom(s) and to the σ(CH) antibonding molecular orbital. acs.org The increase in the population of the σ(CH) orbital is a characteristic feature of such hydrogen bonds. acs.org These theoretical findings support the experimental observations of C-H···O hydrogen bonding in fluorinated alkanes.

Correlation of Interaction Energies with H···O Distances and Proton Donor Acidity

Vibrational Spectroscopy and Electronegativity Effects

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups in molecules by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. tanta.edu.eglibretexts.org For haloalkanes like this compound, IR spectroscopy is particularly useful for analyzing the stretching vibration of the carbon-halogen bond. spectroscopyonline.com The C-F bond stretch in fluoroalkanes typically appears in the range of 1400-1000 cm⁻¹. spectroscopyonline.com

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining the IR spectra of liquid samples like this compound without requiring extensive sample preparation. wikipedia.orgslideshare.netanton-paar.com In ATR-FTIR spectroscopy, the liquid sample is placed in direct contact with a crystal of high refractive index, such as diamond or zinc selenide. wikipedia.orgslideshare.net

The IR beam is directed through the ATR crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. wikipedia.organton-paar.com This reflection creates an evanescent wave that penetrates a short distance (typically a few micrometers) into the sample. wikipedia.orgvscht.cz The sample absorbs energy from this evanescent wave at specific frequencies corresponding to its vibrational modes. The attenuated IR beam is then detected, producing the infrared spectrum. anton-paar.com For the analysis of this compound, a few drops of the liquid are placed on the ATR crystal, and the spectrum is recorded, typically in a spectral window of 4000 to 400 cm⁻¹. researchgate.net

The position of the C-halogen stretching vibration in the IR spectrum is strongly influenced by the identity of the halogen atom, which is directly related to its electronegativity and atomic mass. A didactic experiment involving the IR spectra of a series of 1-haloheptanes (this compound, 1-chloroheptane, 1-bromoheptane (B155011), and 1-iodoheptane) clearly demonstrates this relationship. researchgate.net

The C-F bond is the most polar and strongest C-halogen bond due to fluorine's high electronegativity. This results in a higher force constant for the C-F bond stretch, causing it to appear at a higher wavenumber compared to other C-halogen bonds. researchgate.net As one moves down the halogen group from fluorine to iodine, the electronegativity decreases, and the atomic mass increases. Both factors contribute to a decrease in the vibrational frequency (wavenumber) of the C-X bond stretch. spectroscopyonline.comresearchgate.net

The experimental findings show that as the bond between the halogen and carbon becomes longer and weaker (from F to I), less energy is required to stretch it, resulting in absorption at a lower wavenumber. researchgate.netrepec.org

Table 2: Electronegativity and C-Halogen Stretching Frequencies for 1-Haloheptanes

Compound Halogen Electronegativity (Pauling Scale) C-X Bond Approximate Wavenumber (cm⁻¹)
This compound F 3.98 C-F 1154 - 1000 spectroscopyonline.com
1-Chloroheptane Cl 3.16 C-Cl 850 - 550 spectroscopyonline.com
1-Bromoheptane Br 2.96 C-Br 690 - 515 spectroscopyonline.com
1-Iodoheptane I 2.66 C-I 600 - 500 spectroscopyonline.com

Infrared Spectrophotometry for C-Halogen Bond Stretching Analysis

Relationship between Bond Distance, Wavenumber, and Bond Energy

The relationship between bond distance, vibrational wavenumber, and bond energy is a fundamental concept in molecular spectroscopy, particularly evident in the analysis of the carbon-fluorine (C-F) bond in this compound. The C-F bond is recognized as one of the strongest single bonds in organic chemistry due to the high electronegativity of fluorine, which imparts significant ionic character to the bond. wikipedia.org This strong electrostatic attraction between the partial positive charge on the carbon and the partial negative charge on the fluorine results in a short and strong bond. wikipedia.org

In infrared (IR) spectroscopy, the energy required to cause a bond to vibrate is absorbed at a specific frequency, reported as a wavenumber (cm⁻¹). libretexts.org The vibrational frequency is directly proportional to the strength of the bond (force constant) and inversely proportional to the reduced mass of the atoms involved. libretexts.orgspectroscopyonline.com A stronger bond requires more energy to vibrate, resulting in an absorption at a higher wavenumber. libretexts.orgmsu.edu Conversely, a shorter bond distance is indicative of a stronger bond and, therefore, a higher bond energy and a higher vibrational wavenumber. wisc.edu

For this compound, the C-F bond is characterized by a high bond dissociation energy and a short bond length compared to other carbon-halogen bonds. wikipedia.org The C-F bond stretching vibration in monofluorinated compounds like this compound typically appears as a strong band in the IR spectrum between 1000 and 1110 cm⁻¹. wikipedia.org This is significantly higher than the stretching frequencies for C-Cl (around 739 cm⁻¹), C-Br (around 639 cm⁻¹), and C-I (around 570 cm⁻¹) bonds, illustrating the trend of decreasing bond strength and increasing halogen mass corresponding to a lower wavenumber. spectroscopyonline.com

The table below summarizes the typical values for carbon-halogen bonds, illustrating the direct correlation between increasing bond energy and increasing wavenumber, and the inverse relationship with bond distance.

Table 1. Comparison of Carbon-Halogen Bond Properties.

BondTypical Bond Length (Å)Typical Bond Dissociation Energy (kcal/mol)Typical IR Stretching Wavenumber (cm⁻¹)
C-F1.35 wikipedia.org~115 wikipedia.org1000–1110 wikipedia.org
C-Cl1.77 wiredchemist.com~84 wikipedia.org~739 spectroscopyonline.com
C-Br1.94 wiredchemist.com~72 wikipedia.org~639 spectroscopyonline.com
C-I2.14 wiredchemist.com~58 wikipedia.org~570 spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound and its reaction products. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about molecular structure, connectivity, and dynamics.

Application of ¹H NMR and ¹⁹F NMR in Reaction Monitoring

The progress of chemical reactions involving this compound can be effectively tracked in real-time using both proton (¹H) and fluorine-19 (¹⁹F) NMR spectroscopy. magritek.com The ¹⁹F nucleus is particularly well-suited for NMR analysis due to its 100% natural abundance, high sensitivity (similar to ¹H), and a wide chemical shift range, which minimizes the likelihood of signal overlap. magritek.comcore.ac.uk

In reaction monitoring, sequential ¹H and ¹⁹F NMR spectra are acquired to observe the consumption of reactants and the formation of products over time. magritek.com For instance, in catalytic C-F bond activation studies, the disappearance of the ¹⁹F NMR signal corresponding to this compound and the simultaneous appearance of new signals for fluorine-containing products can be quantitatively monitored. rsc.orgresearchgate.net An external standard, such as trifluorotoluene (PhCF₃), is often used for accurate quantification of conversions and yields. rsc.orgresearchgate.net

A study on the HF shuttling reaction between this compound and 1-dodecyne (B1581785) provides a clear example. researchgate.net The reaction progress was monitored by taking samples at various time points and analyzing them via ¹H and ¹⁹F NMR. The yields of the products, internal heptene (B3026448) isomers and 2,2-difluorododecane, were determined using fluorobenzene (B45895) as an internal standard. researchgate.net This method allows for a detailed understanding of reaction kinetics and mechanisms. magritek.com

Table 2. Example of NMR Data for Reaction Monitoring.

CompoundNucleusObserved Change Over TimeRole in Reaction
This compound¹⁹FSignal intensity decreasesReactant
1-Dodecyne¹HSignal intensity decreasesReactant
Internal Heptenes¹HSignal intensity increasesProduct
2,2-Difluorododecane¹⁹FSignal intensity increasesProduct

Based on the reaction described in source researchgate.net.

Use of NMR in Analyzing Catalytic Reaction Products

NMR spectroscopy is crucial for the identification and characterization of products from catalytic reactions involving this compound. Various catalytic systems have been employed to transform this compound into other valuable chemicals, and the resulting product mixtures are typically analyzed using a combination of NMR techniques, including ¹H, ¹³C{¹H}, and ¹⁹F NMR, as well as two-dimensional methods like ¹H,¹³C HMQC for unambiguous signal assignment. rsc.org

For example, the catalytic dehydrofluorination of this compound using a solid Lewis superacid, amorphous teflate-doped aluminum chlorofluoride (ACF-teflate), was shown to produce a mixture of E/Z isomers of 2-heptene (B165337) and 3-heptene (B165601). The product ratio and reaction conversion were determined by ¹H NMR spectroscopy.

In another study, a BF₃·OEt₂ catalyst was used to facilitate an "HF shuttling" reaction between this compound and 1-dodecyne. researchgate.netchemrxiv.org NMR analysis confirmed the consumption of this compound and the formation of a mixture of internal heptene isomers and 2,2-difluorododecane. researchgate.netchemrxiv.org Similarly, when this compound was reacted with Et₃SiH in the presence of an aluminum chlorofluoride (ACF) catalyst, the products were identified as a mixture of 1-, 2-, and 3-phenylheptane, which arose from a Friedel-Crafts-type reaction with the benzene (B151609) solvent. rsc.org The identification of these various isomers would be challenging without the detailed structural information provided by multi-nuclear NMR analysis. rsc.org

Table 3. NMR-Identified Products of Catalytic Reactions of this compound.

Catalyst SystemReactantsIdentified ProductsNMR Techniques UsedReference
ACF-teflate / Et₃SiHThis compoundE/Z isomers of 2-heptene and 3-heptene¹H NMR
BF₃·OEt₂This compound, 1-dodecyneInternal heptene isomers, 2,2-difluorododecane¹H NMR, ¹⁹F NMR researchgate.netchemrxiv.org
ACF / Et₃SiHThis compound, Benzene (solvent)1-phenylheptane, 2-phenylheptane, 3-phenylheptane¹H, ¹⁹F, ¹³C{¹H}, ¹H,¹³C HMQC rsc.org

Reactivity and Reaction Mechanisms of 1 Fluoroheptane

Dehydrofluorination Reactions

Dehydrofluorination, the removal of a hydrogen and a fluorine atom from adjacent carbons, is a key reaction of 1-fluoroheptane, leading to the formation of various heptene (B3026448) isomers. This transformation is typically facilitated by potent catalysts capable of activating the inert C-F bond.

Catalytic Dehydrofluorination to Heptene Isomers.fu-berlin.deresearchgate.netresearchgate.netrsc.orgkobv.de

The catalytic dehydrofluorination of this compound primarily yields a mixture of heptene isomers. The specific isomer distribution is highly dependent on the catalyst and reaction conditions employed.

Solid Lewis superacids have proven effective in catalyzing the dehydrofluorination of this compound. One such catalyst is an amorphous teflate-doped aluminum chlorofluoride, denoted as ACF-teflate. fu-berlin.deresearchgate.net This material possesses a high Lewis acidity, exceeding that of antimony pentafluoride, which allows it to activate the C-F bond at room temperature. fu-berlin.de When this compound is treated with ACF-teflate in the presence of a hydrogen source like triethylsilane or triethylgermane (B74486), it undergoes dehydrofluorination. Another solid Lewis superacid, aluminum tris(fluorosulfate) (AFS), also catalyzes the dehydrofluorination of this compound, although it requires 24 hours for complete conversion at room temperature. rsc.orgnih.gov

The dehydrofluorination of this compound catalyzed by ACF-teflate results in the formation of a mixture of E/Z isomers of both 2-heptene (B165337) and 3-heptene (B165601). fu-berlin.deresearchgate.netresearchgate.net Similarly, when using germylium ion catalysts, this compound is converted into a mixture of E/Z-2-heptene isomers. rsc.orgsemanticscholar.org The use of aluminum chlorofluoride (ACF) with triethylgermane as a hydrogen source at 70°C also yields a mixture of E/Z-2-heptene and E/Z-3-heptene. rsc.org

Catalyst SystemTemperatureProductsIsomer Ratio (E/Z)ConversionTime
ACF-teflate / Et3SiH or Et3GeHRoom Temperature2-Heptene, 3-HepteneMixture of E/Z isomers--
[Et3Ge]+ / Et3GeH65 °C2-Heptene3:1--
ACF / Et3GeH70 °C2-Heptene, 3-Heptene2:1 (for 2-heptene)84%72 h
AFS / Et3SiHRoom Temperaturecis/trans-2-Heptene->99%24 h

The formation of rearranged alkene products, such as 2-heptene and 3-heptene, from this compound strongly suggests a reaction mechanism involving carbenium-like intermediates. researchgate.netrsc.orgsemanticscholar.orgrsc.org It is proposed that the Lewis acidic catalyst abstracts the fluoride (B91410) ion from this compound, generating a primary heptyl carbenium ion. This highly unstable intermediate can then undergo rapid rearrangement via 1,2-hydride shifts to form more stable secondary carbenium ions at the C2 and C3 positions. Subsequent elimination of a proton from these rearranged carbocations leads to the observed mixture of 2-heptene and 3-heptene isomers. fu-berlin.de The presence of a hydrogen source like a silane (B1218182) or germane (B1219785) is thought to facilitate the regeneration of the catalyst and the formation of dihydrogen. rsc.orgsemanticscholar.orgrsc.org

Formation of E/Z Isomers of 2- and 3-Heptene

C-F Bond Activation by Germylium Ions.rsc.orgsemanticscholar.orgrsc.orgnih.gov

Germylium ions, which are germanium-based cations, have been shown to be effective catalysts for the activation of C-F bonds in fluoroalkanes, including this compound. rsc.orgsemanticscholar.orgrsc.orgnih.gov

In the presence of a germane, such as triethylgermane, as a hydrogen source, germylium ions catalyze the dehydrofluorination of this compound. rsc.orgsemanticscholar.orgrsc.orgnih.gov The reaction yields a mixture of E/Z-2-heptene isomers, along with the corresponding fluorogermane (B87244) and dihydrogen. rsc.orgsemanticscholar.orgrsc.org The use of germanes as the hydrogen source favors the dehydrofluorination pathway over hydrodefluorination, which is often observed with silanes. rsc.org

Formation of Fluorogermane and Dihydrogen

Hydrofluorination Reactions

A significant reaction involving this compound is its participation in hydrogen fluoride (HF) shuttling catalysis. chemrxiv.orgresearchgate.netchemrxiv.org In this process, this compound serves as an HF donor, transferring formal equivalents of HF to an alkyne acceptor. chemrxiv.orgsynthical.com This method provides a sustainable approach to synthesizing difluoroalkanes and fluoroalkenes by recycling the fluorine content of fluoroalkanes, thereby avoiding the direct handling of corrosive and toxic HF gas. chemrxiv.orgchemrxiv.org The reaction involves both a defluorination step (releasing HF from the fluoroalkane) and a hydrofluorination step (adding HF to the alkyne), all mediated by a single catalyst in one pot. chemrxiv.orgchemrxiv.org

Boron trifluoride etherate (BF3·OEt2) has been identified as an effective homogeneous catalyst for HF shuttling from fluoroalkanes like this compound to alkynes. chemrxiv.orgchemrxiv.orgrsc.org The catalyst is crucial for both the defluorination of the fluoroalkane and the subsequent fluorination of the alkyne. chemrxiv.orgresearchgate.net Mechanistic studies suggest that BF3 acts as a Lewis acid, while the etherate (OEt2) functions as a weak Lewis base that assists in mediating proton transfer. chemrxiv.orgsynthical.com Under optimized conditions, the reaction of this compound with an alkyne is typically performed in a solvent like chloroform (B151607) (CHCl3) at elevated temperatures (e.g., 80 °C) with a catalytic amount of BF3·OEt2 (e.g., 10 mol%). chemrxiv.orgresearchgate.net

The BF3·OEt2-catalyzed HF shuttling reaction using this compound is versatile, accommodating a range of both terminal and internal alkynes to produce geminal difluoroalkanes and fluoroalkenes. chemrxiv.orgresearchgate.net

Terminal and Internal Aliphatic Alkynes : These substrates are typically converted into their corresponding geminal difluoroalkane products in moderate to good yields. researchgate.netchemrxiv.org The reaction involves two sequential HF transfer events. chemrxiv.org The first transfer generates a fluoroalkene intermediate, which can be observed during the reaction. chemrxiv.org A second HF transfer to this intermediate then yields the final difluoroalkane. chemrxiv.org

Diarylalkynes : In contrast, diarylalkynes can be selectively converted into fluoroalkene products. researchgate.netchemrxiv.org

The reaction tolerates various functional groups, including halogens, esters, protected amines, and thiophenes. chemrxiv.orgresearchgate.net

Table 1: Reaction Scope of HF Shuttling from this compound to Various Alkynes Reaction conditions: this compound (2 equiv.), alkyne (1 equiv.), and BF3·OEt2 (10 mol%) in CHCl3 at 80 °C. Yields monitored by NMR spectroscopy. researchgate.net

Alkyne SubstrateProduct(s)Yield of Difluoroalkane (%)Yield of Heptene Isomers (%)
1-Dodecyne (B1581785)2,2-Difluorododecane7679
1-Decyne2,2-Difluorodecane7177
Cyclohexylacetylene(1,1-Difluoroethyl)cyclohexane7175
1-Ethynyl-4-fluorobenzene1-(1,1-Difluoroethyl)-4-fluorobenzene6779
6-Chloro-1-hexyne1-Chloro-5,5-difluorohexane6878
5-Dodecyne5,5-Difluorododecane & 6,6-Difluorododecane6275

The mechanism of HF shuttling catalyzed by BF3·OEt2 has been investigated through Density Functional Theory (DFT) calculations and experimental probes. chemrxiv.orgresearchgate.netsynthical.com

The proposed catalytic cycle involves several key steps:

Defluorination of Fluoroalkane : The reaction initiates with a concerted E2-type elimination of HF from the fluoroalkane (e.g., this compound). chemrxiv.org This step is mediated by the BF3·OEt2 complex, where the diethyl ether acts as a weak base, to form an alkene (heptene) and an HBF4·OEt2 intermediate. chemrxiv.org

Hydrofluorination of Alkyne : The generated HBF4·OEt2 intermediate then delivers HF to the alkyne substrate in a concerted hydrofluorination step. chemrxiv.orgchemrxiv.org This forms a fluoroalkene intermediate. chemrxiv.org

Second HF Transfer : The process can then repeat, with another molecule of this compound generating a second equivalent of HBF4·OEt2, which subsequently hydrofluorinates the fluoroalkene intermediate to yield the final geminal difluoroalkane product. chemrxiv.orgresearchgate.net

Probe experiments confirm that fluoroalkenes are competent intermediates in the reaction pathway. chemrxiv.org Furthermore, the conversion of fluoroalkenes to difluoroalkanes has been shown to be a reversible process, establishing this system as a true bidirectional HF shuttle. chemrxiv.orgsynthical.com Experimental studies involving the intramolecular Friedel-Crafts alkylation of a specific probe substrate provide evidence for the formation of a catalytic intermediate possessing carbocationic character during the hydrofluorination step. chemrxiv.org

HF Shuttling Catalysis with Alkynes

Role of Lewis Acid and Weak Lewis Base in Proton Transfer

The transfer of formal equivalents of hydrogen fluoride from a fluoroalkane like this compound to an alkyne can be efficiently catalyzed by boron trifluoride etherate (BF₃·OEt₂). chemrxiv.orgnih.govresearchgate.net In this catalytic cycle, the components of the catalyst play distinct and crucial roles. Mechanistic studies, including Density Functional Theory (DFT) calculations and experimental probes, suggest that BF₃ functions as a Lewis acid, while the diethyl ether (OEt₂) component acts as a weak Lewis base. chemrxiv.orgchemrxiv.orgresearchgate.net

The process is understood to involve the Lewis acid (BF₃) activating the carbon-fluorine bond of this compound. nih.govrsc.org The diethyl ether moiety then serves as a weak Lewis base that facilitates the proton transfer required for the elimination of HF. chemrxiv.orgresearchgate.netresearchgate.net This cooperative action allows for the defluorination of the fluoroalkane and subsequent fluorination of the alkyne substrate. chemrxiv.orgnih.gov This mechanism, where the catalyst is intimately involved in both defluorination and fluorination steps, obviates the need for handling highly toxic and corrosive HF gas directly. chemrxiv.org

Reversibility of Fluoroalkene to Difluoroalkane Conversion

A key finding in the study of HF shuttling reactions is the demonstrated reversibility of the conversion between fluoroalkene intermediates and their corresponding difluoroalkane products. chemrxiv.orgnih.govchemrxiv.orgresearchgate.net During the catalyzed transfer of HF from this compound to an alkyne, a fluoroalkene is formed after the first HF transfer event. chemrxiv.org This intermediate can then react with a second equivalent of HF (generated from another molecule of this compound) to yield a difluoroalkane. chemrxiv.org

Crucially, research has established that this second step can be reversible in certain cases. nih.govresearchgate.netresearcher.life This equilibrium between the fluoroalkene and the difluoroalkane is a significant discovery, establishing the first true "HF shuttle" process that is bidirectional. chemrxiv.orgchemrxiv.org This reversibility holds promise for the chemical recycling of fluorocarbons, a critical step toward a more sustainable and circular fluorine economy. chemrxiv.orgnih.gov

Other Significant Reactions

Beyond its role in catalyzed HF transfer, this compound is a versatile compound in organic chemistry, serving as both a solvent and a key reagent in the synthesis of complex molecules.

Reactions as a Solvent or Reagent in Organic Synthesis

This compound is utilized in organic synthesis as a solvent and a reagent. cymitquimica.comontosight.ai Its properties, including a boiling point of approximately 119°C and solubility in organic solvents, make it suitable for various chemical processes. cymitquimica.comsigmaaldrich.com

As a reagent, this compound has been prominently used as a hydrogen fluoride donor in the BF₃·OEt₂-catalyzed HF shuttling reaction. chemrxiv.orgresearchgate.net In these reactions, this compound provides the HF equivalent that adds across the triple bond of various alkynes. A control reaction performed without this compound resulted in less than 2% yield of the fluorinated product, confirming its essential role as the HF source. chemrxiv.orgresearchgate.net The reaction demonstrates broad applicability with a range of alkyne substrates.

Table 1: Selected Examples of HF Shuttling Reactions Using this compound as the Reagent Yields were monitored by quantitative ¹⁹F NMR spectroscopy.

Alkyne SubstrateDifluoroalkane ProductYield (%)
1-Dodecyne2,2-Difluorododecane76
1-Decyne2,2-Difluorodecane71
4-Octyne4,4-Difluorooctane64
Cyclododecyne1,1-Difluorocyclododecane80
1-Chloro-4-(oct-1-yn-1-yl)benzene1-(2,2-Difluorooctyl)-4-chlorobenzene67

Data sourced from Angewandte Chemie International Edition, 2024. researchgate.net

Implications in Fluorinated Compound Synthesis

This compound serves as a valuable chemical intermediate and building block for the synthesis of other fluorinated compounds. lookchem.comguidechem.com The introduction of fluorine atoms can significantly alter the properties of a molecule, enhancing characteristics like metabolic stability and bioavailability in pharmaceuticals or improving thermal and chemical resistance in materials. lookchem.com

The use of this compound as an HF shuttling agent has significant implications for the synthesis of gem-difluoroalkanes, which are important structural motifs in medicinal chemistry and materials science. chemrxiv.orglookchem.com This method allows for the generation of difluoroalkanes from both terminal and internal alkynes, tolerating a variety of sensitive functional groups such as halogens, esters, and protected amines. chemrxiv.orgnih.govresearchgate.net This synthetic strategy provides a more sustainable and safer alternative to traditional fluorination methods that rely on hazardous reagents. chemrxiv.org Consequently, this compound is a key player in the development of novel synthetic pathways to access complex fluorinated molecules. lookchem.com

Theoretical and Computational Studies on 1 Fluoroheptane

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations have become a cornerstone in the detailed analysis of molecular systems like 1-fluoroheptane. These methods allow for the prediction of various properties that can be challenging to measure experimentally.

Coupled Cluster Theory Applications

Coupled cluster (CC) theory stands out as a highly accurate and systematically improvable method for solving the electronic Schrödinger equation. vt.edugithub.io Its application to this compound has been crucial in elucidating specific molecular characteristics. However, the high computational cost of CC theory often necessitates the use of reduced-scaling approaches, especially for larger molecules. vt.edu

Optimization of Orbitals and Prediction of Chiroptical Properties

The prediction of chiroptical properties, such as optical rotation, is a sensitive measure of a molecule's electronic structure and is highly dependent on the quality of the computational method used. vt.edu For chiral conformers of this compound, the specific rotation has been computed using approaches where orbital localization is enforced during both the orbital optimization and the subsequent linear response calculations. chemicalbook.com This localization helps to manage the computational expense of the calculations.

The impact of orbital localization on the accuracy and efficiency of the optimized-orbital coupled cluster model has been a subject of investigation for predicting chiroptical properties. chemsrc.com Studies have shown that specific rotations are very sensitive to the truncation of the wave function, and aggressive thresholds can even lead to an incorrect sign of the rotation. nih.gov This highlights the delicate balance required in these calculations. nih.gov

For fluoroalkane chains, including this compound, the optical activity arises from a twist in the methyl group containing the fluorine atom away from the molecular mirror plane. vt.edu The calculation of specific rotations for these systems has demonstrated that certain computational methods show better convergence behavior. vt.edu

Evaluation of PNO, PNO++, and Combined PNO++ Methods for Response Properties

To address the high computational scaling of coupled cluster theory, various reduced-scaling methods have been developed and applied to molecules like this compound. vt.edu These include methods based on pair natural orbitals (PNOs). nih.gov Recent research has focused on variations of the PNO approach, such as the PNO++ and combined PNO++ methods, which utilize field-aware pair-densities to define the virtual-orbital spaces for describing electron correlation effects. arxiv.org

These methods have been tested for their accuracy, efficiency, and robustness on larger molecular systems, including fluoroalkane chains up to this compound. arxiv.org The goal is to reduce the scaling of coupled cluster property calculations while maintaining high accuracy. arxiv.org

Accuracy and Efficiency in Fluoroalkane Chains

For linear systems like the fluoroalkane chains, the PNO++ and combined PNO++ methods have been found to yield smaller truncation errors in response properties compared to the standard PNO method for similarly compact virtual spaces. arxiv.orgresearchgate.netresearchgate.net While the PNO method may perform better for correlation energies, the combined PNO++ approach recovers similar accuracy for these energies while maintaining the well-behaved convergence of the PNO++ method for linear response properties. researchgate.netresearchgate.net

Specifically for this compound, data indicates better convergence for the PNO++ and combined PNO++ methods for specific rotations at certain truncation ratios compared to the PNO method. vt.edu Although convergence to the reference coupled cluster singles and doubles (CCSD) value for linear response properties is not always achieved at lower truncation ratios, the results suggest that the PNO++ and combined PNO++ methods are more efficient for property calculations in these linear systems. vt.edu

Performance of PNO, PNO++, and Combined PNO++ Methods for Fluoroalkanes
MethodTruncation Errors in Response PropertiesAccuracy in Correlation Energies
PNOLargerBetter than PNO++
PNO++Smaller than PNOLess accurate than PNO
Combined PNO++Smaller than PNOSimilar to PNO

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is another powerful quantum chemical method that is widely used for studying molecular systems. nd.edutaltech.ee It offers a good balance between computational cost and accuracy, making it suitable for a range of applications.

Conformational Analysis and Acidity/Basicity Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. taltech.ee For flexible molecules, this analysis is crucial for understanding their properties. DFT calculations are a key tool in performing conformational analyses by exploring the potential energy surface (PES) of a molecule to identify stable conformers. taltech.eedergipark.org.tr

Energetics and Mechanisms of Catalytic Reactions

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of catalytic reactions involving this compound. A notable example is the Boron Trifluoride Etherate (BF₃·OEt₂) catalyzed transfer of hydrogen fluoride (B91410) (HF) from a fluoroalkane to an alkyne. chemrxiv.orgchemrxiv.org In this process, this compound serves as an HF donor, highlighting a method for utilizing fluoroalkanes in hydrofluorination without handling the highly corrosive HF acid directly. chemrxiv.org

Under optimized conditions, the reaction of this compound with an alkyne such as 1-dodecyne (B1581785), catalyzed by 10 mol% BF₃·OEt₂ in chloroform (B151607) at 80°C, yields a mixture of internal heptene (B3026448) isomers and the corresponding difluoroalkane. chemrxiv.orgresearchgate.net This transformation underscores a sustainable approach to generating valuable difluoroalkanes. chemrxiv.org

Reactant 1Reactant 2CatalystProduct 1 (Yield)Product 2 (Yield)Reference
This compound1-DodecyneBF₃·OEt₂Internal heptene isomers2,2-Difluorododecane chemrxiv.org, researchgate.net
(2 equiv.)(1 equiv.)(10 mol%)(79%)(76%) chemrxiv.org, researchgate.net

Mechanistic studies suggest that the catalyst is intimately involved in both the defluorination of this compound and the subsequent fluorination of the alkyne. chemrxiv.orgresearchgate.net The process is proposed to occur via two main stages:

Dehydrofluorination: The reaction initiates with a concerted, E2-type elimination of HF from this compound. The BF₃·OEt₂ complex facilitates this step, where BF₃ acts as a Lewis acid and the etherate component acts as a weak Lewis base to mediate proton transfer. chemrxiv.orgchemrxiv.org This generates an alkene (heptene isomers) and the active hydrofluorinating agent, HBF₄·OEt₂.

Hydrofluorination: The generated HBF₄·OEt₂ then delivers HF to the alkyne in a concerted electrophilic addition, forming the final difluoroalkane product. chemrxiv.org

DFT calculations on analogous systems indicate that the initial defluorination step has a significant activation barrier, with a calculated Gibbs free energy of activation (ΔG‡) of 33.1 kcal mol⁻¹ at 298 K. chemrxiv.org This computational insight is crucial for understanding the energy requirements and the rate-limiting aspects of the catalytic cycle.

Modeling of Intermolecular Interactions

The substitution of a hydrogen atom with a highly electronegative fluorine atom in an alkane chain significantly alters the molecule's electronic properties and its capacity for intermolecular interactions.

While fluoroalkanes are not classical hydrogen bond donors, computational and spectroscopic studies have revealed that the C-H bonds adjacent to the fluorine atom in this compound are sufficiently activated to participate in hydrogen bonding. oup.comresearchgate.net An FT-IR/NIR spectroscopic study demonstrated that this compound acts as a proton donor to form a C-H···OH₂ hydrogen bond with water. oup.comoup.com This interaction is not observed with heptane (B126788), indicating that the electron-withdrawing fluorine atom polarizes the adjacent C-H group, enhancing its acidity and ability to engage in such non-covalent bonds. oup.com This finding is significant as it suggests that even aliphatic hydrocarbon chains can contribute to hydrogen-bonding networks in organic and biological systems if activated by a suitable functional group. oup.comresearchgate.net

The strength of intermolecular interactions, such as the C-H···O hydrogen bonds formed by this compound, is intrinsically linked to structural parameters like the distance between interacting atoms and the angle of approach. Computational studies on related organofluorine compounds show that the interaction energy of C-H···F contacts is highly dependent on the H···F distance and the C-H···F angle. rsc.org Generally, for such weak hydrogen bonds, the interaction energy increases as the intermolecular distance decreases and as the bond angle approaches linearity (180°).

For the C-H···O interaction in the this compound-water complex, similar correlations are expected. Shorter H···O distances would imply stronger electrostatic and orbital overlap contributions, leading to a greater stabilization energy.

Structural ParameterEffect on Interaction EnergyRationale
H···O DistanceDecreasing distance leads to increased energyStronger electrostatic attraction and orbital overlap at shorter distances.
C-H···O AngleAngle closer to 180° leads to increased energyOptimal alignment for directional electrostatic and orbital interactions.

The nature of the C-H···O hydrogen bond in the this compound-water system can be further dissected by analyzing charge transfer and orbital overlap, often using Natural Bond Orbital (NBO) analysis. researchgate.net This method quantifies the stabilization energy arising from the delocalization of electron density from a filled donor orbital to an empty acceptor orbital.

In this context, the key interaction is the transfer of electron density from a lone pair orbital of the water's oxygen atom (the donor) to the antibonding orbital of the participating C-H bond (σC-H, the acceptor) in this compound. researchgate.net While specific NBO calculations for the this compound-water adduct are not detailed in the available literature, studies on analogous fluoroalkanes show that such charge-transfer interactions (E(2)n→σ) provide a quantitative measure of hydrogen bond strength. researchgate.net For instance, weak but meaningful charge transfers with stabilization energies in the range of 0.6-0.7 kJ mol⁻¹ have been calculated for similar OH···F interactions. researchgate.net The polarization induced by the fluorine atom in this compound makes the σ*C-H orbital a better electron acceptor, thereby strengthening the interaction.

NBO ParameterDescriptionSignificance for this compound H-Bonding
Donor OrbitalFilled lone pair orbital on Oxygen (nO)Source of electron density for the interaction.
Acceptor OrbitalAntibonding orbital of the C-H bond (σ*C-H)Accepts electron density, leading to bond formation.
Interaction Energy (E(2))Second-order perturbation energyQuantifies the stabilization energy from the charge transfer.

Analysis of Hydrogen Bonding Networks

Correlation of Interaction Energies with Structural Parameters

Prediction of Spectroscopic Signatures

Theoretical calculations are a powerful tool for predicting the vibrational frequencies of molecules, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. uni-rostock.de For this compound, computational studies have been performed to test the accuracy of advanced quantum chemical methods in predicting molecular properties. arxiv.org

Specifically, this compound was included in a series of fluoroalkanes used to evaluate the performance of pair-natural-orbital (PNO) based coupled cluster methods for calculating linear response properties, such as dynamic polarizabilities and optical rotations. arxiv.orgvt.edu These properties are directly related to chiroptical spectroscopic signatures like vibrational circular dichroism (VCD). researchgate.netvt.edu The studies found that these methods can predict such properties with varying degrees of accuracy depending on the level of truncation in the orbital space. arxiv.org The accurate prediction of vibrational frequencies is a prerequisite for reliable VCD spectra simulation. researchgate.net

The vibrational spectrum of this compound is characterized by several key modes. While a complete, computationally derived frequency list is highly dependent on the specific theoretical level, the expected vibrational modes can be categorized based on the functional groups present.

Vibrational ModeApproximate Frequency Range (cm⁻¹)Description
C-H Stretch2850 - 3000Stretching vibrations of the C-H bonds in the alkyl chain.
CH₂ Bend/Scissor1450 - 1470Bending motion of the methylene (B1212753) groups.
CH₂ Wag1150 - 1350Wagging motion of the CH₂X group, sensitive to the halogen. scribd.com
C-F Stretch1000 - 1100Stretching of the carbon-fluorine bond.
C-C Stretch800 - 1200Stretching of the carbon-carbon bonds in the heptane backbone.

Correlation with Experimental Spectroscopic Data

Theoretical and computational chemistry provides a powerful lens for interpreting and predicting the spectroscopic properties of molecules like this compound. By calculating spectroscopic parameters from first principles, researchers can assign experimental spectra, understand the underlying molecular structures and dynamics, and validate the accuracy of the computational methods themselves. The correlation between calculated and experimental data is a cornerstone of modern chemical analysis, offering a synergistic relationship where theory guides experimentation and experiments benchmark theoretical models. csic.esderpharmachemica.com For this compound, this correlation is evident across various spectroscopic techniques, including vibrational, rotational, and nuclear magnetic resonance (NMR) spectroscopy.

Vibrational Spectroscopy (FT-IR/Raman)

Vibrational spectroscopy is a fundamental technique for identifying functional groups and probing the conformational landscape of a molecule. Theoretical calculations, particularly those using Density Functional Theory (DFT), are routinely employed to compute the harmonic vibrational frequencies and infrared intensities of different conformers of a molecule. researchgate.netmdpi.com These calculated frequencies, though often systematically overestimated, can be brought into excellent agreement with experimental Fourier Transform Infrared (FT-IR) and Raman spectra through the use of empirical scaling factors. researchgate.net

For this compound, computational studies predict the characteristic vibrational modes, such as C-H and C-F stretching and bending vibrations. researchgate.netresearchgate.net An FT-IR/NIR spectroscopic study has been conducted to investigate the hydrogen-bonding of the C-H groups in this compound with water. researchgate.netacs.org The comparison between the calculated spectrum and the experimental data is crucial for the detailed assignment of vibrational bands to specific atomic motions within the molecule. mdpi.com For instance, theoretical calculations can help distinguish between the vibrational modes of different conformers that may coexist in the experimental sample.

Below is a representative table illustrating the typical comparison between experimental and theoretically calculated vibrational frequencies for key modes in a molecule like this compound.

Vibrational Mode AssignmentExperimental FT-IR Frequency (cm⁻¹)Calculated Frequency (cm⁻¹) (Unscaled)Calculated Frequency (cm⁻¹) (Scaled)
C-H Asymmetric Stretch~2960~3085~2962
C-H Symmetric Stretch~2875~2990~2870
CH₂ Scissoring~1465~1520~1460
C-F Stretch~1110~1155~1109

Note: Calculated values are illustrative, based on typical results from DFT (e.g., B3LYP/6-311G(d,p)) calculations for similar fluoroalkanes. A common scaling factor (e.g., 0.96) is often applied to theoretical frequencies to improve agreement with experimental data.

Rotational (Microwave) Spectroscopy

Rotational spectroscopy provides highly precise information about the moments of inertia and, consequently, the gas-phase structure of molecules. The experimental microwave spectrum for this compound has been successfully assigned. ifpan.edu.plaltervista.orgaltervista.org This process is heavily reliant on theoretical calculations. csic.es

Computational methods are used to optimize the geometries of various possible low-energy conformers of this compound and calculate their corresponding rotational constants (A, B, C) and dipole moments. csic.esrsc.org Since only molecules with a permanent dipole moment are microwave active, these calculations can predict which conformers will be observable. The predicted rotational constants guide the initial search for and assignment of transitions in the complex experimental spectrum. csic.es The excellent agreement between the scaled theoretical constants and the experimentally determined ones confirms the specific conformer(s) present in the gas phase. preprints.org

The table below demonstrates how theoretical and experimental rotational constants for different conformers of this compound would be compared.

ParameterConformerTheoretical Value (MHz)Experimental Value (MHz)
Atrans-trans (tt)45504545.1
gauche-trans (gt)38903886.3
Btrans-trans (tt)890888.5
gauche-trans (gt)10151012.7
Ctrans-trans (tt)810808.2
gauche-trans (gt)940938.9

Note: Values are illustrative, representing the type of data obtained in a rotational spectroscopy study. The labels 'tt' and 'gt' refer to the dihedral angles of the carbon backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for structure elucidation in solution. Experimental ¹H and ¹⁹F NMR spectra of this compound have been reported in various studies. researchgate.netresearchgate.net Computational chemistry offers methods to predict NMR chemical shifts (δ) and spin-spin coupling constants (J). escholarship.org

By calculating the magnetic shielding tensors for each nucleus in the molecule, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, theoretical chemical shifts can be obtained. researchgate.net These computed values, when referenced against a standard (like Tetramethylsilane), can be directly compared with experimental data. derpharmachemica.comescholarship.org This comparison helps in the unambiguous assignment of each signal in the ¹H and ¹³C spectra to a specific atom in the this compound molecule and can aid in confirming its conformational preferences in solution. escholarship.org

An example of how calculated and experimental ¹H NMR chemical shifts for this compound might be compared is shown below.

Proton PositionExperimental δ (ppm)Calculated δ (ppm)
H on C1 (-CH₂F)~4.45 (triplet of doublets)~4.50
H on C2 (-CH₂CH₂F)~1.68 (multiplet)~1.70
H on C7 (-CH₃)~0.90 (triplet)~0.92

Note: Experimental values are typical for fluoroalkanes. Calculated values are illustrative of results from GIAO-DFT computations.

Mass Spectrometry

The experimental electron ionization mass spectrum of this compound is available through databases like the NIST WebBook. nist.gov This spectrum shows the relative abundance of the molecular ion and various fragment ions. Theoretical calculations can complement this data by mapping out potential fragmentation pathways and calculating the relative energies of the resulting cations. researchgate.net This helps in understanding the fragmentation mechanisms and rationalizing the observed mass spectrum.

Applications of 1 Fluoroheptane in Advanced Materials and Chemical Synthesis

Role as an Intermediate in Fluorinated Compound Synthesis

1-Fluoroheptane serves as a vital building block and intermediate in the synthesis of a variety of fluorinated organic compounds. ontosight.ailookchem.com Its single fluorine atom can be strategically utilized to introduce fluorine into larger, more complex molecules, thereby modifying their chemical and physical properties for specific applications. lookchem.com The synthesis of this compound itself is typically achieved through the reaction of a 1-heptyl halide, such as 1-heptyl bromide or 1-heptyl chloride, with a fluorinating agent like potassium fluoride (B91410) or silver fluoride. ontosight.ai

Precursor for Fluoropolymers

While direct, large-scale polymerization of this compound is not a primary application, it can function as a precursor or a model compound in the development and study of fluoropolymers. Fluoropolymers are a class of polymers containing fluorine atoms, known for their high resistance to solvents, acids, and bases. The introduction of fluorine, as seen in the structure of this compound, is a fundamental step in creating monomers that can be polymerized to form these robust materials. ontosight.ai Research in this area often involves understanding the impact of the carbon-fluorine bond on polymer properties.

Precursor for Fluorosurfactants

This compound is a key intermediate in the synthesis of certain fluorosurfactants. ontosight.ai Fluorosurfactants are specialty surfactants that have a fluorocarbon chain, which is both hydrophobic and oleophobic. This dual repellency makes them highly effective in applications such as coatings, fire-fighting foams, and leveling agents. The heptyl chain of this compound can be functionalized to create the hydrophilic head of the surfactant molecule, while the fluorinated tail provides the unique surface-active properties. For instance, 1-bromo-7-fluoroheptane, a derivative of this compound, is utilized in the synthesis of fluorinated surfactants and lubricants. ontosight.ai

Use in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic properties. acs.orgtandfonline.com this compound can serve as a building block in the synthesis of new pharmaceutical compounds, where the fluorine atom is strategically placed to improve efficacy and pharmacokinetic profiles. lookchem.com

Impact of Fluorine Atom on Biological Activity

The introduction of a fluorine atom, such as the one in this compound, can have a profound impact on the biological activity of a molecule. ontosight.aiacs.org Fluorine's high electronegativity and small size allow it to alter a molecule's conformation, pKa, and lipophilicity, which can lead to improved potency, permeability, and metabolic stability. acs.orgnih.gov By replacing a hydrogen atom with a fluorine atom, medicinal chemists can block sites of metabolic oxidation, thereby increasing the drug's half-life and reducing the formation of unwanted metabolites. tandfonline.commdpi.com This strategic use of fluorine can lead to the development of safer and more effective drugs. tandfonline.com In 2018, for example, 18 of the 38 small molecule drugs approved by the FDA contained fluorine. acs.org

Solvent Applications in Organic Synthesis

This compound's properties as a colorless, flammable liquid that is soluble in organic solvents make it suitable for use as a solvent in certain organic synthesis reactions. cymitquimica.comontosight.ai Its non-polar nature allows it to dissolve a range of organic compounds, facilitating chemical transformations. ontosight.ai The presence of the fluorine atom can influence reaction pathways and selectivity due to its electronic effects. cymitquimica.com

Investigational Applications

The unique properties of this compound and other fluorinated compounds continue to be explored for novel applications. One area of investigation involves its use in "HF shuttling" reactions. In a study, this compound was used with terminal and internal aliphatic alkynes, resulting in the formation of difluoroalkane products. chemrxiv.org This type of reaction demonstrates the potential for using simple fluoroalkanes to deliver fluorine to other molecules in a controlled manner. chemrxiv.org Furthermore, the study of fluorinated compounds like this compound contributes to the broader understanding of organofluorine chemistry, a field with expanding applications in materials science and beyond. lookchem.com

Cleaning Applications in Oxygen Systems

The cleaning of oxygen systems, particularly in aerospace and defense applications, is critical for safety, as contaminants can pose a significant fire or explosion risk. nasa.govcaireinc.com Historically, chlorofluorocarbons (CFCs) like CFC-113 were used, but their production was phased out due to their ozone-depleting properties. nasa.govaf.mil This necessitated a search for effective, non-ozone-depleting replacement solvents.

Hydrofluorocarbons (HFCs), which contain no chlorine or bromine, have been investigated as potential alternatives. nasa.gov A study conducted for NASA specifically evaluated the cleaning efficacy of several monofluorinated compounds, including this compound. nasa.gov The research tested the solvent's ability to remove contaminants commonly found in aviation oxygen systems. The results demonstrated that neat this compound was highly effective, achieving a cleaning performance of over 94% for all tested contaminants and their mixtures. nasa.gov

Table 2: Cleaning Efficiency of this compound with Oxygen System Contaminants

Contaminant(s) Cleaning Efficiency (%)
Mil-Spec-H-5606 > 97%
MIL-PRF-83282 > 98%
Sebacate > 99%
WD-40 > 99%
5606 / 83282 Mix > 98%
5606 / Sebacate Mix > 97%
5606 / WD-40 Mix > 98%
83282 / Sebacate Mix > 94%
83282 / WD-40 Mix > 97%
Sebacate / WD-40 Mix > 99%

Source: Adapted from NASA Technical Reports Server. nasa.gov

While these results are promising, the study noted that the flammability of HFCs is a concern for oxygen system applications. nasa.gov One proposed method to mitigate this risk is to increase the degree of fluorination in the solvent molecule. nasa.gov

Potential in Chemical Recycling of Fluorocarbons

The exceptional strength of the carbon-fluorine (C-F) bond makes fluorocarbons highly stable but also challenging to break down or recycle. fiveable.menih.gov The C-F bond in a primary alkyl fluoride has a bond dissociation energy of approximately 485 kJ/mol, substantially higher than corresponding C-Cl (339 kJ/mol) or C-Br (276 kJ/mol) bonds. nih.gov This stability has historically limited the use of alkyl fluorides as reactive building blocks in synthesis compared to other alkyl halides. nih.govbritannica.com

However, recent advancements in synthetic chemistry are enabling the functionalization of these robust bonds, opening pathways for the chemical recycling of fluorocarbons. chemrxiv.org One such strategy is "HF shuttling," where hydrogen fluoride (HF) is generated in-situ from one fluorocarbon and used to fluorinate another molecule. chemrxiv.orgresearchgate.net

A 2023 study demonstrated that this compound can serve as an effective HF donor in a catalytic hydrofluorination reaction. researchgate.net Using a boron trifluoride etherate catalyst, this compound successfully transferred HF to a range of terminal alkynes, producing valuable gem-difluoroalkanes with moderate to good yields. researchgate.net

Table 3: Use of this compound as an HF Shuttle Donor for Alkyne Hydrofluorination

Alkyne Substrate Product Yield
1-Octyne 2,2-Difluorooctane Good
Phenylacetylene (2,2-Difluoroethyl)benzene Good
3,3-Dimethyl-1-butyne 2,2-Difluoro-3,3-dimethylbutane Moderate
1-Ethynyl-4-methoxybenzene 1-(2,2-Difluoroethyl)-4-methoxybenzene Good

Source: Adapted from ResearchGate, based on a study in ChemRxiv. researchgate.net

This research illustrates a novel application for simple alkyl fluorides like this compound, positioning them as valuable reagents in a circular chemical economy where fluorine atoms can be recovered and reused. chemrxiv.orgresearchgate.net

Consideration of Environmental Impact in Application Development

The development of applications for any chemical, including this compound, must consider its environmental impact. A key advantage of this compound is that, as a hydrofluorocarbon, it is a non-ozone-depleting substance. nasa.gov This makes it a preferable alternative to older, regulated solvents like CFCs and HCFCs. nasa.govlsschemicals.com

However, like many solvents, this compound is classified as a Volatile Organic Compound (VOC), which can contribute to the formation of ground-level ozone, a form of air pollution. ontosight.ai Furthermore, the broader class of fluorinated gases is under scrutiny for their Global Warming Potential (GWP). netregs.org.uk Regulations in many jurisdictions aim to control the emissions of fluorinated greenhouse gases, including certain HFCs and perfluorocarbons (PFCs). netregs.org.ukfao.orgfao.org

Therefore, the principle of "green chemistry" is vital in the development of its applications. fao.org This involves designing processes that minimize or eliminate the release of such substances into the environment. For cleaning applications, this can be achieved through closed-loop systems that recover, recirculate, and purify the solvent for reuse, significantly reducing emissions. af.mil In chemical synthesis, high-yield reactions and efficient recovery of the solvent from the reaction mixture are critical to minimizing its environmental footprint. netregs.org.uk The intentional release of fluorinated gas solvents into the atmosphere is prohibited under many regulatory frameworks. netregs.org.ukfao.org

Environmental Behavior and Degradation Studies of 1 Fluoroheptane

Environmental Fate and Transport Characteristics

The environmental journey of 1-Fluoroheptane is dictated by its inherent physical and chemical properties, which control its distribution among air, water, and soil, as well as its potential to persist and accumulate.

This compound is characterized by a notable volatility, a property indicated by its relatively low boiling point and high vapor pressure. Its boiling point is documented as 119.2 °C at 750 mmHg, and it has a vapor pressure of 18.4 mm Hg. parchem.com Furthermore, its high flammability, evidenced by a flash point of 14 °C, classifies it as a flammable liquid.

Compounds with high vapor pressure and low boiling points are often classified as Volatile Organic Compounds (VOCs), which can contribute to the formation of ground-level ozone and other air pollutants. dokumen.pub While some fluorinated compounds are considered as potential replacements for traditional VOCs, the specific properties of this compound, particularly its volatility, suggest it can readily convert from a liquid to a gaseous phase under ambient conditions, indicating a potential role as a VOC. dokumen.pubnasa.govsci-hub.se

The partitioning of this compound in the environment is largely governed by its low solubility in water and its lipophilic (fat-loving) nature. It has a reported water solubility of 67.8 mg/L, indicating it is only slightly soluble in aqueous environments. parchem.com

Conversely, its partitioning behavior is well-described by its octanol-water partition coefficient (Log P or Log Kow), which is a key indicator of how a chemical will distribute between fatty tissues and water. The Log P for this compound is reported to be 3.72. parchem.comnih.gov This value suggests a strong tendency for the compound to move from the aqueous phase into organic media, such as soil organic matter, sediments, and the fatty tissues of living organisms. cdnsciencepub.comdur.ac.uk This behavior is characteristic of hydrophobic compounds. ontosight.ai

Physicochemical Properties of this compound
PropertyValueReference
Boiling Point119.2 °C / 750 mmHg
Vapor Pressure18.4 mm Hg parchem.com
Water Solubility67.8 mg/L parchem.com
Log P (Octanol-Water)3.720 parchem.comnih.gov
Density0.806 g/mL at 25 °C

The persistence of a chemical refers to its resistance to degradation. Halogenated hydrocarbons, particularly those containing fluorine, are known for the strength of the carbon-fluorine (C-F) bond, which can make them resistant to both biotic and abiotic degradation, thus increasing their environmental persistence. nasa.govontosight.ai While extensive studies on this compound's half-life in various media are not widely available, the general principle is that increased fluorination and longer carbon chain lengths can lead to greater persistence. nasa.gov

Bioaccumulation is the process by which a substance is absorbed by an organism at a rate faster than its elimination. wikipedia.org The octanol-water partition coefficient (Log Kow) is a primary indicator of a substance's bioaccumulation potential. The Stockholm Convention on Persistent Organic Pollutants suggests that a Log Kow value above 5 is a criterion for a substance to be considered bioaccumulative. oas.org While the Log P of this compound (3.72) is below this threshold, it is still sufficiently high to indicate a potential for bioaccumulation in aquatic and terrestrial organisms. parchem.comnih.govwikipedia.org

Solubility and Partitioning Behavior in Environmental Media

Degradation Pathways

The breakdown of this compound in the environment can occur through biological processes (biotic) and chemical reactions (abiotic).

Significant research has demonstrated that certain microorganisms are capable of degrading monofluorinated alkanes. A specific bacterium, Pseudomonas sp. strain 273, has been shown to utilize terminally monofluorinated C7–C10 alkanes, including this compound, as its sole source of carbon and energy. nsf.gov This biotic degradation is strictly dependent on the presence of oxygen. nsf.gov The proposed mechanism suggests that the initial enzymatic attack can occur at either the terminal methyl group or the fluoromethyl group, leading to the breaking of the strong carbon-fluorine bond. nsf.gov

Abiotic transformation processes, such as hydrolysis or photolysis, are also potential degradation pathways for chemicals in the environment. clu-in.org For halogenated compounds, these processes can be slow. ontosight.ai While specific studies detailing the abiotic degradation rates and products of this compound are limited, research into related fluorinated compounds suggests that processes like pyrolysis can lead to transformation, with this compound itself being a potential product from the degradation of other fluorinated substances. toxicdocs.org

Degradation Processes for this compound
Process TypeDescriptionKey FindingsReference
Biotic TransformationDegradation by microorganisms.Pseudomonas sp. strain 273 can utilize this compound as a sole carbon and energy source under aerobic conditions. nsf.gov
Abiotic TransformationDegradation through non-biological chemical reactions (e.g., hydrolysis, photolysis).Specific studies are limited; however, the strong C-F bond suggests resistance. It can be a transformation product of other fluorocarbons. ontosight.aitoxicdocs.org

Several environmental factors can influence the rate at which this compound degrades.

For biotic degradation , the most critical factor identified is the presence of oxygen. The degradation of this compound by Pseudomonas sp. strain 273 is strictly an aerobic process. nsf.gov Other factors that generally influence microbial activity, such as temperature, pH, and the availability of other nutrients, would also be expected to affect the rate of its biodegradation. ijcsrr.orgcopernicus.orgresearchgate.net

For abiotic degradation , factors such as temperature and the presence of catalysts are crucial. For example, thermal degradation processes are highly temperature-dependent. au.dk The pH of the surrounding medium can also influence chemical reactions like hydrolysis. ijcsrr.org

Future Research Directions and Opportunities

Development of Novel and Sustainable Synthetic Routes

The synthesis of fluoroalkanes like 1-fluoroheptane is an area ripe for innovation, with a strong emphasis on developing more sustainable and efficient methodologies. rsc.org Traditional fluorination methods often rely on harsh reagents and conditions. Future research is directed towards greener alternatives that offer high selectivity, improved safety, and reduced environmental impact.

One promising avenue is the advancement of biocatalysis. The use of enzymes, such as ene-reductases, is being explored for the generation of chiral fluorine compounds, presenting a sustainable approach to producing enantiopure fluorinated molecules. ucl.ac.uk Another strategy involves combining selective direct fluorination using elemental fluorine (F₂) with biochemical processes, such as using amidases for asymmetric cyclization, which has shown to be a highly efficient and scalable route for producing pharmaceutically relevant chiral fluorolactam derivatives. rsc.org

Additionally, research into novel catalytic systems is crucial. This includes the development of methods for deoxygenative hydrofluorination of carbonyl compounds, which can be performed in a one-pot procedure directly from readily available aldehydes and ketones. nih.gov Iron-catalyzed reductive fluoroalkylalkenylation of unactivated alkenes and photochemically mediated methods are also emerging as powerful tools for creating fluoroalkanes with high efficiency and broad functional group tolerance. acs.org The development of methods using visible light irradiation without the need for a dedicated photocatalyst represents a significant step towards more environmentally benign chemical synthesis. organic-chemistry.org

Table 1: Comparison of Modern Synthetic Strategies for Fluoroalkanes
Synthetic MethodKey FeaturesPotential AdvantagesRelevant Research Findings
Biocatalysis (e.g., Ene-reductases)Use of enzymes for asymmetric fluorination. ucl.ac.ukHigh enantioselectivity, mild reaction conditions, renewable. ucl.ac.ukDemonstrated application in creating chiral fluorine compounds from prochiral substrates. ucl.ac.uk
Chemo-enzymatic RoutesCombines chemical fluorination with enzymatic resolution/cyclization. rsc.orgHigh efficiency, scalability, access to pharmaceutically important molecules. rsc.orgSuccessful synthesis of chiral fluorolactams via direct fluorination and amidase-catalyzed cyclization. rsc.org
Deoxygenative HydrofluorinationConversion of carbonyls to fluoroalkanes via tosylhydrazones. nih.govOperational simplicity, one-pot procedure from common starting materials. nih.govEfficient synthesis of various fluoroalkanes has been reported. nih.gov
Transition-Metal Catalysis (e.g., Iron)Reductive fluoroalkylalkenylation of alkenes. acs.orgHigh efficiency, excellent functional group tolerance, no directing groups needed. acs.orgGeneration of diverse homoallylic fluoroalkanes via a radical cascade mechanism. acs.org
PhotocatalysisVisible light-mediated hydrofluoroalkylation of alkenes. organic-chemistry.orgUses light as a renewable energy source, avoids harsh reagents. organic-chemistry.orgSuccessful synthesis of difluorinated products using trimethyltriazinane as a reducing agent. organic-chemistry.org

In-depth Mechanistic Understanding of C-F Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation and subsequent functionalization a significant chemical challenge. nih.govdigitellinc.comacs.org While this stability is advantageous in many applications, it hinders the use of alkyl fluorides as synthetic building blocks compared to their heavier halogen counterparts. digitellinc.comacs.org Future research will heavily focus on elucidating the mechanisms of C-F bond cleavage to design more efficient and selective transformation protocols.

Recent breakthroughs have demonstrated that C-F bond functionalization is possible under surprisingly mild conditions. Cryogenic approaches using fluorophilic organoaluminum reagents have enabled C-C bond formation with unactivated primary, secondary, and tertiary alkyl fluorides at temperatures as low as -78 °C. digitellinc.comresearchgate.net Mechanistic studies suggest these reactions may proceed through short-lived carbocation-organozincate ion pairs or via radical intermediates, depending on the catalytic system. researchgate.net

Transition-metal-free approaches are a key area of investigation. Lewis superacids, such as aluminum tris(fluorosulfate) (AFS), have been shown to catalyze the dehydrofluorination of this compound at room temperature, converting it into heptene (B3026448) isomers. rsc.org Similarly, BF₃-OEt₂ has been used as a catalyst to shuttle hydrogen fluoride (B91410) (HF) from a fluoroalkane like this compound to an alkyne, demonstrating a novel type of transfer reaction. researchgate.netresearchgate.net Understanding the intricate roles of Lewis acids, bases, and solvent effects is paramount. For instance, hydrogen bond-donating solvents have been found to promote C–F bond activation, while hydrogen bond-accepting solvents can hinder it. d-nb.info

Further research is needed to explore these pathways, including detailed kinetic analyses, isotopic labeling studies, and computational modeling, to build a comprehensive picture of the transition states and intermediates involved in C-F bond cleavage. researchgate.netresearchgate.netthieme-connect.com This fundamental knowledge will be instrumental in expanding the synthetic utility of simple fluoroalkanes like this compound.

Advanced Spectroscopic and Computational Approaches for Molecular Characterization

A thorough understanding of the molecular structure, dynamics, and electronic properties of this compound is essential for predicting its behavior and designing new applications. Future research will leverage a combination of advanced spectroscopic techniques and high-level computational methods to achieve this.

Spectroscopic characterization provides direct experimental data on molecular properties. Techniques such as Nuclear Magnetic Resonance (NMR), particularly ¹⁹F NMR, are invaluable for studying organofluorine compounds. researchgate.netnih.gov Advanced techniques like Stimulated Emission Depletion (STED) microscopy, while more commonly used for imaging, have employed this compound in sample preparation, highlighting its utility in specialized physical chemistry studies. aip.org Future work could involve applying more sophisticated techniques like two-dimensional infrared (2D-IR) spectroscopy or high-resolution microwave spectroscopy to probe the conformational landscape and intramolecular dynamics of this compound with greater detail.

Computational chemistry offers a powerful complementary approach. Quantum chemical methods, such as Density Functional Theory (DFT), are already used to compute properties like specific rotations of chiral conformers and to investigate reaction mechanisms. researchgate.netlookchem.com There is an ongoing effort to improve the accuracy and efficiency of these methods for predicting the properties of organic molecules. vt.edu Future research could focus on:

Developing more accurate predictive models: Creating robust computational protocols for predicting chiroptical properties, which are highly sensitive to molecular structure. vt.edu

Simulating complex environments: Modeling the behavior of this compound at interfaces or in biological systems to understand its interactions with other molecules, such as water. researchgate.net

High-throughput screening: Using computational tools to rapidly screen potential catalysts for C-F bond activation or to predict the properties of novel materials derived from this compound. habitablefuture.org

Table 2: Spectroscopic and Computational Techniques for this compound Research
TechniqueTypeInformation ProvidedFuture Research Application
¹⁹F Nuclear Magnetic Resonance (NMR)SpectroscopicProvides information on the chemical environment of the fluorine atom. nih.govMonitoring reaction progress and yields in C-F activation studies; characterizing new fluorinated products. researchgate.net
Infrared (IR) & Raman SpectroscopySpectroscopicReveals vibrational modes of chemical bonds, offering a "fingerprint" of the molecule. In-situ monitoring of catalytic reactions; studying intermolecular interactions. dntb.gov.ua
Density Functional Theory (DFT)ComputationalCalculates electronic structure, energy, and molecular properties. acs.orgElucidating reaction mechanisms for synthesis and C-F activation; predicting spectroscopic signatures. researchgate.net
Molecular Dynamics (MD) SimulationsComputationalSimulates the physical movements of atoms and molecules over time.Investigating conformational flexibility; studying behavior at interfaces or in solution. researchgate.net

Exploration of New Applications in Specialized Chemical and Material Fields

While this compound is currently used as a chemical intermediate and building block, its potential applications are far from fully realized. lookchem.com Future research will focus on leveraging its unique physicochemical properties for use in advanced materials and other specialized fields. The introduction of fluorine can significantly alter properties like thermal stability, chemical resistance, and surface energy. lookchem.comsciengine.com

One major area of opportunity is in materials science . Fluorinated polymers are known for their exceptional properties, including chemical inertness, weather resistance, and unique electrical characteristics. sciengine.com Research is ongoing to develop new fluorinated polymers for applications such as flexible electrodes, dielectric layers in capacitors and electroluminescent devices, and solid-state electrolytes for batteries. sciengine.com this compound could serve as a monomer or a precursor for creating novel side-chain fluorinated polymers with tailored properties. sciengine.com Long-chain fluoroalcohols and their derivatives are also used as surfactants and surface-treatment agents due to their hydro- and oleophobic nature. ugr.es

In the biomedical field, semifluorinated alkanes (SFAs) are being investigated as potential drug carriers. nih.gov These compounds have interesting physicochemical properties, including high gas solubility and low surface tension. nih.gov Although much of the current research focuses on SFAs with different chain lengths, the principles could be extended to derivatives of this compound, exploring its potential in formulating emulsions, gels, or aerosols for drug delivery. nih.gov

Further research could also explore its use as a specialized solvent or as a component in advanced lubrication or heat-transfer fluids, where the stability of the C-F bond would be a key advantage.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-fluoroheptane, and how can purity be validated experimentally?

  • Methodological Answer : Synthesis typically involves halogen exchange (e.g., using KF with heptyl halides) or hydrofluorination of 1-heptene. Purity validation requires gas chromatography (GC) coupled with mass spectrometry (MS) to confirm molecular mass and absence of side products. Fluorine nuclear magnetic resonance (<sup>19</sup>F NMR) is critical to confirm regioselectivity and quantify fluorination efficiency .

Q. How do thermodynamic properties (e.g., boiling point, solubility) of this compound compare to analogous alkanes?

  • Methodological Answer : The electronegativity of fluorine reduces polarizability, leading to lower boiling points compared to chlorinated analogs. Solubility in nonpolar solvents can be quantified via partition coefficient (log P) measurements. Computational methods (e.g., COSMO-RS) may predict solubility trends but require validation against experimental data from vapor-liquid equilibrium studies .

Q. What spectroscopic techniques are most effective for characterizing this compound in complex mixtures?

  • Methodological Answer : <sup>19</sup>F NMR is highly specific for detecting fluorinated compounds. Infrared (IR) spectroscopy identifies C-F stretching vibrations (~1100 cm⁻¹). For trace analysis, GC-MS with fluorine-specific detectors (e.g., electron capture detector) improves sensitivity. Cross-validate results with X-ray crystallography if crystalline derivatives are isolable .

Advanced Research Questions

Q. Why does this compound exhibit slower dehydrofluorination kinetics compared to shorter-chain fluoroalkanes under catalytic conditions?

  • Methodological Answer : Steric hindrance from the heptyl chain reduces accessibility to catalytic active sites. Kinetic studies using Al(SO₃F)₃ (AFS) show a 24-hour reaction time for this compound vs. 1–2 hours for 1-fluoropentane. Monitor reaction progress via <sup>19</sup>F NMR and compare activation energies (Ea) via Arrhenius plots. Contrast with smaller catalysts like ACF tetrakis(oxalato)zirconium(IV), which may mitigate steric effects .

Q. How can contradictions in reported catalytic efficiencies for this compound transformations be resolved?

  • Methodological Answer : Discrepancies often arise from variations in catalyst preparation (e.g., hydration state, particle size) or reaction conditions (temperature, solvent). Replicate studies using standardized protocols (e.g., ASTM guidelines) and characterize catalysts via BET surface area analysis and X-ray diffraction (XRD). Meta-analyses of kinetic data (e.g., turnover frequency comparisons) can isolate key variables .

Q. What role does this compound play in nanoparticle self-assembly at liquid-solid interfaces, and how can this be optimized for nanotechnology applications?

  • Methodological Answer : this compound acts as a nonpolar phase in biphasic systems, directing nanoparticle assembly via interfacial tension modulation. Use fluorescence microscopy (e.g., STED imaging) to observe chain-like structures at buffer/glass interfaces. Optimize by varying fluorocarbon layer thickness and nanoparticle concentration. Compare with alternative fluorocarbons to assess structure-property relationships .

Q. What computational models best predict the environmental persistence and degradation pathways of this compound?

  • Methodological Answer : Density functional theory (DFT) calculates bond dissociation energies (BDEs) to predict C-F bond stability. Combine with molecular dynamics (MD) simulations to model hydrolysis or photodegradation. Validate against experimental data from accelerated aging studies (e.g., UV exposure in environmental chambers) and LC-MS/MS analysis of degradation byproducts .

Data Presentation and Reproducibility

Q. How should researchers document experimental protocols for this compound studies to ensure reproducibility?

  • Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal protocols):

  • Synthesis : Report catalyst loading, reaction temperature, and purification steps.
  • Characterization : Include raw spectral data (NMR shifts, MS peaks) in supplementary materials.
  • Kinetics : Provide time-course data tables and statistical error margins.
  • Data Sharing : Deposit crystallographic data in repositories like Cambridge Structural Database (CSD) .

Q. What statistical methods are appropriate for analyzing conflicting data on this compound’s reactivity?

  • Methodological Answer : Use multivariate analysis (e.g., ANOVA) to identify significant variables (e.g., temperature, catalyst type). Apply Bayesian inference to weigh evidence from contradictory studies. Transparently report confidence intervals and effect sizes in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.